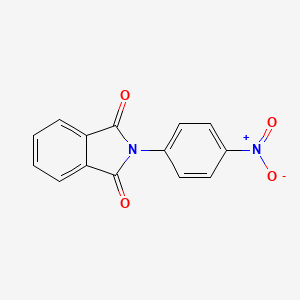
N-(4-nitrophenyl)phthalimide
Overview
Description
“N-(4-nitrophenyl)phthalimide” is a chemical compound with the linear formula C14H8N2O4 . It is part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “N-(4-nitrophenyl)phthalimide” is represented by the linear formula C14H8N2O4 . It has a molecular weight of 268.231 .Physical And Chemical Properties Analysis
“N-(4-nitrophenyl)phthalimide” has a melting point of 191-192 °C and a predicted boiling point of 494.2±47.0 °C. Its predicted density is 1.501±0.06 g/cm3 . It should be stored at 2-8°C .Scientific Research Applications
Chemical Research
“N-(4-nitrophenyl)phthalimide” is a chemical compound with the linear formula C14H8N2O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . This compound is used in various chemical research applications due to its unique properties .
Drug Development
The combination of pharmacophoric nuclei with different targets has been a strategy for the development of new drugs aimed at improving cancer treatment . A series of ten novel phthalimido-thiazolidine-2-4-dione derivatives were synthesized by two different synthetic routes . This indicates that “N-(4-nitrophenyl)phthalimide” could potentially be used in the development of new drugs .
Cancer Treatment
The synthesized FT-12 compound exhibited antiproliferative activity against Panc-1, Sk-mel-28, and PC-3 cells . FT-12 reduced the ability to form new clones, also caused irreversibility in cell cycle, inducing arrest in the S phase . Besides, the compound (FT-12) induced necrosis and apoptosis . This suggests that “N-(4-nitrophenyl)phthalimide” and its derivatives may be useful in cancer therapy .
Synthesis of Derivatives
“N-(4-nitrophenyl)phthalimide” can be used in the synthesis of new phthalimido-thiazolidine-2-4-dione derivatives . These derivatives have shown promising results in in vitro antineoplastic activities against cancer cells .
Biological Activities
The derivatives of “N-(4-nitrophenyl)phthalimide” have shown various biological activities . For example, the FT-12 compound exhibited antiproliferative activity and induced necrosis and apoptosis .
Model Compounds
“N-(4-nitrophenyl)phthalimide” and its derivatives can be used as model compounds in various research fields . For instance, four phthalimide derivatives were synthesized and analyzed in depth in a study .
Safety and Hazards
Mechanism of Action
Target of Action
N-(4-nitrophenyl)phthalimide is a derivative of phthalimide, which has been identified as a potent hypolipidemic agent . The primary targets of this compound are likely to be involved in lipid metabolism, given its ability to reduce plasma cholesterol and triglyceride levels .
Mode of Action
This interaction could involve the inhibition of key enzymes in lipid synthesis or the upregulation of lipid metabolism .
Biochemical Pathways
N-(4-nitrophenyl)phthalimide appears to affect the biochemical pathways involved in lipid metabolism. By reducing the levels of cholesterol and triglycerides, it may influence the pathways of lipogenesis and lipolysis . The downstream effects of these changes could include a decrease in the risk of atherosclerosis and coronary heart disease, conditions that have been linked to high lipid levels .
Pharmacokinetics
The hydrophobic nature of phthalimides suggests that they have the potential to cross biological membranes in vivo , which could impact their bioavailability.
Result of Action
The primary result of N-(4-nitrophenyl)phthalimide’s action is a reduction in plasma cholesterol and triglyceride levels . This hypolipidemic effect could have significant implications for cardiovascular health. In addition, some phthalimide derivatives have been found to have anti-inflammatory activity , suggesting that N-(4-nitrophenyl)phthalimide may also have potential in this area.
properties
IUPAC Name |
2-(4-nitrophenyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-13-11-3-1-2-4-12(11)14(18)15(13)9-5-7-10(8-6-9)16(19)20/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBJJKVNDZUAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185494 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrophenyl)phthalimide | |
CAS RN |
31604-39-4 | |
| Record name | 2-(4-Nitrophenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31604-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031604394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 31604-39-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-ISOINDOLE-1,3(2H)-DIONE, 2-(4-NITROPHENYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJN47DN89K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Are there any analytical methods mentioned in the research used to study the formation of N-(4-nitrophenyl)phthalimide?
A2: While specific analytical techniques aren't detailed in the abstract, the research mentions observing the reaction kinetics via pseudo-first-order rate constants (k(obs)). [] This suggests the use of techniques like UV-Vis spectrophotometry, which can monitor the change in absorbance over time as N-(4'-nitrophenyl)phthalamic acid converts to N-(4-nitrophenyl)phthalimide.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[1-(hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide](/img/structure/B1294938.png)








